molecular formula C19H16F3NO2S B2747095 N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-3-[4-(trifluoromethyl)phenyl]propanamide CAS No. 2379993-38-9

N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-3-[4-(trifluoromethyl)phenyl]propanamide

Cat. No.: B2747095
CAS No.: 2379993-38-9
M. Wt: 379.4
InChI Key: UAQWOAJUMDXJRA-UHFFFAOYSA-N
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Description

N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-3-[4-(trifluoromethyl)phenyl]propanamide is a complex organic compound that features a unique combination of furan, thiophene, and trifluoromethylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-3-[4-(trifluoromethyl)phenyl]propanamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and can tolerate a variety of functional groups .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This might include the use of continuous flow reactors to enhance reaction efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography would be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-3-[4-(trifluoromethyl)phenyl]propanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., Cl₂, Br₂) and nucleophiles (e.g., NH₃, OH⁻).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.

Scientific Research Applications

N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-3-[4-(trifluoromethyl)phenyl]propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-3-[4-(trifluoromethyl)phenyl]propanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, which can alter their activity and lead to various biological outcomes. The exact pathways involved would depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds containing the thiophene ring, such as thiophene-2-carboxylic acid, share structural similarities.

    Furan Derivatives: Compounds containing the furan ring, such as furfural, are also similar.

    Trifluoromethylphenyl Compounds: Compounds like 4-(trifluoromethyl)benzoic acid share the trifluoromethylphenyl group.

Uniqueness

N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-3-[4-(trifluoromethyl)phenyl]propanamide is unique due to the combination of these three distinct functional groups in a single molecule. This unique structure imparts specific chemical and physical properties that can be leveraged in various applications, making it a valuable compound for research and development .

Properties

IUPAC Name

N-[[4-(furan-2-yl)thiophen-2-yl]methyl]-3-[4-(trifluoromethyl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F3NO2S/c20-19(21,22)15-6-3-13(4-7-15)5-8-18(24)23-11-16-10-14(12-26-16)17-2-1-9-25-17/h1-4,6-7,9-10,12H,5,8,11H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAQWOAJUMDXJRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CSC(=C2)CNC(=O)CCC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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